molecular formula C13H11ClF3N3O2 B5626752 2-{4-[2-chloro-5-(trifluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-methylacetamide

2-{4-[2-chloro-5-(trifluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-methylacetamide

Cat. No. B5626752
M. Wt: 333.69 g/mol
InChI Key: MZMNTHHPEOGTDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-{4-[2-chloro-5-(trifluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-methylacetamide involves multi-step chemical reactions, starting from basic pyrazole derivatives. One approach involves reacting pyrazole having substitutions at the 1 and 3 positions with various substituted acetamides to obtain derivatives with potential anti-inflammatory activity (Sunder & Maleraju, 2013). Another method includes the synthesis of bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing acetamide moieties through interactions with different reagents (Arafat et al., 2022).

Molecular Structure Analysis

The molecular structure of phenylpyrazole-based insecticides, including those similar to the compound , has been elucidated through crystal structure and spectroscopic studies. These studies provide insights into the arrangement of atoms within the molecule and its geometric configuration (Priyanka et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of pyrazole-acetamide derivatives has been explored in the synthesis of novel coordination complexes. These reactions shed light on the potential of these compounds to participate in complex formation, which can be crucial for their application in various fields (Chkirate et al., 2019).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for understanding the practical applications of a chemical compound. For instance, the crystallization and solubility properties of similar pyrazole derivatives provide insights into their stability and usability in different environments (Kariuki et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for chemical modifications, are crucial for the application and development of new compounds. Studies on compounds similar to 2-{4-[2-chloro-5-(trifluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-methylacetamide have shown a range of chemical behaviors that are significant for their application in medicinal chemistry and other fields (Zhang et al., 2011).

Mechanism of Action

Without specific context or research, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide detailed information .

Future Directions

The future research directions involving this compound could be vast and would depend on its potential applications. It could be studied for its potential use in various fields like medicine, materials science, or chemical synthesis .

properties

IUPAC Name

2-[4-[2-chloro-5-(trifluoromethoxy)phenyl]pyrazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O2/c1-18-12(21)7-20-6-8(5-19-20)10-4-9(2-3-11(10)14)22-13(15,16)17/h2-6H,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMNTHHPEOGTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=C(C=N1)C2=C(C=CC(=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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